[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
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Overview
Description
[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound with a complex structure that includes both a dimethylamino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines with altered alkyl groups .
Scientific Research Applications
[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.
1-(3-Dimethylaminopropyl)-3-methylcarbodiimide: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Dimethylaminopropyl)-3-isopropylcarbodiimide: Contains an isopropyl group, offering different steric properties
Uniqueness
The unique combination of the dimethylamino group and the pyrazole ring in [3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine provides distinct chemical and biological properties. This makes it particularly useful in applications where both hydrophilic and aromatic interactions are required .
Properties
Molecular Formula |
C11H22N4 |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H22N4/c1-10(11-8-13-15(4)9-11)12-6-5-7-14(2)3/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
QTLHXWYXEHAKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCCCN(C)C |
Origin of Product |
United States |
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